Structural Properties and Characterization of 5-(1H-Indol-3-yl)-4-methyl-4H-1,2,4-triazole-3-thiol
Structural Properties and Characterization of 5-(1H-Indol-3-yl)-4-methyl-4H-1,2,4-triazole-3-thiol
Executive Summary
The rational design of heterocyclic molecular hybrids is a cornerstone of modern medicinal chemistry. Among these, the integration of an indole core with a 1,2,4-triazole-3-thiol moiety yields a privileged scaffold with profound pharmacological potential, particularly in antimicrobial, anticancer, and anti-inflammatory applications[1][2]. This technical whitepaper provides an in-depth characterization of 5-(1H-Indol-3-yl)-4-methyl-4H-1,2,4-triazole-3-thiol , detailing its structural nuances, tautomeric behavior, synthetic methodologies, and comprehensive analytical profiling.
As an application scientist, understanding the causality behind the synthetic conditions—such as the thermodynamic driving forces of cyclodehydration—and the solvent-dependent tautomerism is critical for optimizing both yield and downstream biological efficacy.
Molecular Architecture and Structural Properties
Thiol-Thione Tautomerism
A defining structural characteristic of 1,2,4-triazole-3-thiols is their ability to undergo prototropic tautomerism between the thiol (-SH) and thione (=S) forms. This equilibrium is highly dependent on the physical state and the dielectric constant of the surrounding microenvironment.
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Thione Dominance: In the solid state and in polar protic/aprotic solvents (e.g., DMSO), the thione form is overwhelmingly favored. This is driven by the formation of robust intermolecular hydrogen-bonding networks (N–H···S) that stabilize the crystal lattice and lower the overall free energy of the system[1].
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Thiol Presence: The thiol tautomer becomes detectable primarily in the gas phase or in highly non-polar solvents where intermolecular hydrogen bonding is restricted.
Thiol-thione tautomeric equilibrium of the 1,2,4-triazole-3-thiol core.
Electronic and Steric Parameters
The attachment of the indole ring at the C5 position of the triazole extends the conjugated π -system, enhancing the molecule's electron density. The N -methyl group at the 4-position of the triazole ring acts as a steric shield, preventing unwanted intermolecular cross-linking during synthesis while simultaneously increasing the lipophilicity of the molecule—a crucial parameter for transmembrane diffusion in biological assays[1].
Synthetic Methodology
The synthesis of 5-(1H-Indol-3-yl)-4-methyl-4H-1,2,4-triazole-3-thiol follows a rigorous, multi-step linear sequence designed to maximize atom economy and ensure high regioselectivity.
Mechanistic Workflow
Step-by-step synthetic workflow for 5-(1H-Indol-3-yl)-4-methyl-4H-1,2,4-triazole-3-thiol.
Step-by-Step Protocol (Self-Validating System)
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Esterification: Indole-3-carboxylic acid is refluxed in absolute ethanol with a catalytic amount of concentrated sulfuric acid. Causality: The acid catalyst protonates the carbonyl oxygen, increasing its electrophilicity for nucleophilic attack by ethanol. The reaction is driven to completion by using excess ethanol as the solvent.
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Hydrazinolysis: The resulting ethyl indole-3-carboxylate is reacted with hydrazine hydrate (80%) in ethanol under reflux to yield indole-3-carbohydrazide. Validation: The disappearance of the ester C=O stretch (~1730 cm⁻¹) and the appearance of hydrazide N-H stretches (~3300-3200 cm⁻¹) in FT-IR confirm this step.
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Thiosemicarbazide Formation: The carbohydrazide is treated with methyl isothiocyanate in ethanol. Causality: The terminal amine of the hydrazide acts as a nucleophile, attacking the highly electrophilic central carbon of the isothiocyanate, forming 1-(indole-3-carbonyl)-4-methylthiosemicarbazide[1].
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Alkaline Cyclodehydration: The intermediate is refluxed in an aqueous 2N NaOH solution. Causality: The alkaline medium deprotonates the thiosemicarbazide, dramatically increasing the nucleophilicity of the nitrogen. This facilitates an intramolecular attack on the carbonyl carbon, followed by the elimination of a water molecule[3]. The reaction mixture is then cooled and acidified with dilute HCl to pH 4-5 to precipitate the final triazole-3-thiol product.
Analytical Characterization
To ensure scientific integrity, the synthesized compound must be rigorously characterized. The following tables summarize the expected quantitative data for this specific molecule based on established spectroscopic norms for indole-triazole hybrids.
Spectroscopic Profiling (IR & MS)
Fourier Transform Infrared (FT-IR) spectroscopy is highly sensitive to the tautomeric state of the molecule. The presence of a strong C=S absorption and the absence of a distinct S-H stretch typically confirm the thione tautomer in the solid state.
Table 1: Representative FT-IR Spectral Assignments
| Functional Group / Vibration | Frequency Range (cm⁻¹) | Intensity | Structural Significance |
| Indole N–H (stretch) | 3250 – 3400 | Medium, Broad | Confirms intact indole ring |
| Triazole N–H (stretch) | 3100 – 3150 | Medium | Indicates thione tautomer dominance |
| C=N (stretch) | 1600 – 1630 | Strong | Triazole ring formation |
| C=C (aromatic stretch) | 1450 – 1550 | Medium | Indole aromaticity |
| C=S (stretch) | 1250 – 1300 | Strong | Validates thione tautomer |
Mass Spectrometry (ESI-MS): The molecular weight of C₁₁H₁₀N₄S is 230.29 g/mol . Electrospray ionization typically yields a prominent [M+H]+ peak at m/z 231.1 and an [M−H]− peak at m/z 229.1, confirming the exact mass.
Nuclear Magnetic Resonance (NMR) Signatures
High-resolution NMR (recorded in DMSO- d6 ) is the gold standard for verifying the regiochemistry of the cyclization. DMSO- d6 is chosen specifically because it disrupts intermolecular hydrogen bonds enough to dissolve the compound while preserving the thione N-H proton signal[1][3].
Table 2: Representative ¹H and ¹³C NMR Chemical Shifts (DMSO- d6 )
| Nucleus | Chemical Shift ( δ , ppm) | Multiplicity / Integration | Assignment / Causality |
| ¹H NMR | 13.60 – 13.80 | Singlet, 1H | Triazole N-H: Highly deshielded due to the adjacent C=S group. Validates thione form. |
| ¹H NMR | 11.50 – 11.80 | Singlet, 1H | Indole N-H: Characteristic downfield shift for indole systems. |
| ¹H NMR | 7.10 – 8.30 | Multiplets, 5H | Aromatic Protons: Corresponds to the indole C2-H and benzene ring protons. |
| ¹H NMR | 3.50 – 3.70 | Singlet, 3H | N-CH₃: Deshielded by the electronegative triazole nitrogen. |
| ¹³C NMR | 166.0 – 168.0 | - | C=S (Triazole C3): Highly deshielded thiocarbonyl carbon. |
| ¹³C NMR | 150.0 – 152.0 | - | C=N (Triazole C5): Imine-like carbon attached to the indole. |
| ¹³C NMR | 111.0 – 136.0 | - | Indole Carbons: Standard aromatic resonance range. |
| ¹³C NMR | 31.0 – 33.0 | - | N-CH₃ Carbon: Aliphatic carbon attached to nitrogen. |
Conclusion
The synthesis and characterization of 5-(1H-Indol-3-yl)-4-methyl-4H-1,2,4-triazole-3-thiol demand precise control over reaction conditions, particularly during the alkaline cyclodehydration phase. Understanding the thiol-thione tautomerism is not merely an academic exercise; it directly dictates the molecule's solubility, spectral signatures, and binding affinity in biological targets. By adhering to the rigorous analytical protocols outlined above, researchers can validate the structural integrity of this privileged scaffold, paving the way for its application in advanced drug discovery pipelines.
References
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Al-Wabli, R. I., Alsulami, M. A., Bukhari, S. I., Moubayed, N. M. S., Al-Mutairi, M. S., & Attia, M. I. (2021). Design, Synthesis, and Antimicrobial Activity of Certain New Indole-1,2,4 Triazole Conjugates. Molecules, 26(8), 2292.[Link]
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Strzelecka, M., & Świątek, P. (2021). 1,2,4-Triazoles as Important Antibacterial Agents. Pharmaceuticals, 14(3), 224.[Link]
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Tretyakov, B. A., Tikhonova, V. I., Gadomsky, S. Y., & Sanina, N. A. (2025). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. Molecules, 30(22), 4422.[Link]
